(R)-3-((((9H-芴-9-基)甲氧羰基)氨基)-5-苯基戊酸

描述

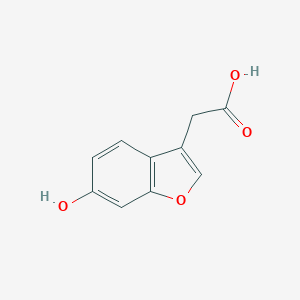

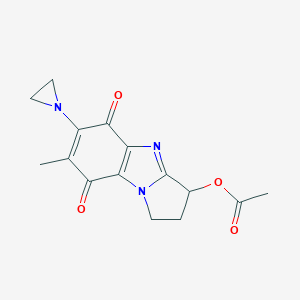

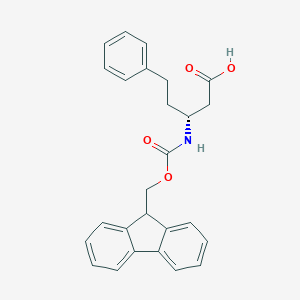

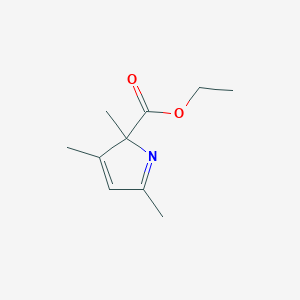

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid represents a compound of significant interest in the field of organic chemistry due to its complex structure and potential applications. While specific literature directly addressing this compound is scarce, insights can be derived from related research focusing on the synthesis, analysis, and application of analogous compounds and functional groups.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, enantioselective catalysis, and the use of protective groups. Literature on related compounds, such as α-(trifluoromethyl)-α-amino acids, demonstrates advanced methods in asymmetric synthesis, highlighting techniques that could be applicable to the synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid. These methods achieve medium to high levels of stereocontrol, essential for the production of enantiomerically pure substances (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of organic compounds dictates their reactivity, physical properties, and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play crucial roles in elucidating these structures. The presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests a protective role, commonly used in peptide synthesis, indicating potential applications in designing peptide-based therapeutics.

Chemical Reactions and Properties

The chemical reactivity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid can be inferred from studies on similar compounds. The Fmoc group, for example, is known for its stability under basic conditions and susceptibility to acidic cleavage, a property utilized in stepwise peptide synthesis. Metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM), have been employed in synthesizing functionalized β-amino acid derivatives, suggesting potential pathways for modifying the compound of interest (Kiss, Kardos, Vass, & Fülöp, 2018).

科学研究应用

固相合成应用:

- Bleicher、Lutz 和 Wuethrich (2000) 报道了相关化合物的合成及其作为固相合成的新连接子的应用。这些载体与标准三苯甲脂树脂相比表现出更高的酸稳定性,并促进了羧酸和胺的固定和裂解,在 TFA 处理后以高产率和优异的纯度释放产物 (Bleicher、Lutz 和 Wuethrich,2000).

肽合成和修饰:

- Ellmerer-Müller 等人 (1998) 描述了从市售的 N-{[(9H-芴-9-基)甲氧羰基]-保护的 (Fmoc) α-氨基酸开始成功应用 Arndt-Eistert 方案,仅需两步即可得到对映体纯的 N-Fmoc 保护的 β-氨基酸,且产率很高 (Ellmerer-Müller 等人,1998).

- Šebesta 和 Seebach (2003) 讨论了制备具有蛋白质侧链的 N-Fmoc 保护的 β2-同系氨基酸,这对于 β-肽的固相合成至关重要 (Šebesta 和 Seebach,2003).

由修饰氨基酸形成的自组装结构:

- Gour 等人 (2021) 报道了由 Fmoc 修饰的脂肪族不带电荷的单一氨基酸形成的自组装结构,展示了它们在设计具有可控功能的新型自组装结构方面的潜力 (Gour 等人,2021).

源自糖氨基酸的低聚物合成:

- Gregar 和 Gervay-Hague (2004) 制备了 N-芴-9-基甲氧羰基保护的糖氨基酸,高效地合成了具有不同长度的一系列低聚物。这证明了该化合物在合成复杂分子结构方面的多功能性 (Gregar 和 Gervay-Hague,2004).

用于纳米管分散的酶激活表面活性剂的合成:

- Cousins 等人 (2009) 使用 N-芴基-9-甲氧羰基保护的氨基酸作为碳纳米管的表面活性剂,突出了该化合物在纳米技术领域的应用 (Cousins 等人,2009).

属性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJRCXFXXJMPFO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157039 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid | |

CAS RN |

269398-87-0 | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)